molecular formula C10H15NO B1265709 2-AMINO-1-PHENYL-BUTANOL CAS No. 5897-76-7

2-AMINO-1-PHENYL-BUTANOL

Cat. No.: B1265709
CAS No.: 5897-76-7
M. Wt: 165.23 g/mol
InChI Key: UOZNVPFVNBRISY-UHFFFAOYSA-N
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Description

Significance of Chiral Amino Alcohols as Key Chemical Scaffolds

Chiral amino alcohols, the class of compounds to which 2-amino-1-phenyl-butanol belongs, are recognized as privileged and versatile scaffolds in modern chemistry. nih.gov Their importance stems from their widespread presence in biologically active molecules, including natural products and pharmaceuticals, and their utility as foundational units in asymmetric synthesis. nih.govnih.gov

These compounds serve multiple roles in chemical research and development:

Building Blocks in Synthesis: They are fundamental starting materials or intermediates for the synthesis of more complex chiral molecules. nih.gov Their bifunctional nature (containing both an amino and an alcohol group) allows for a wide range of chemical transformations.

Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of the product. wikipedia.org Chiral amino alcohols are frequently used for this purpose, where their inherent chirality influences the stereochemical outcome of a reaction, after which the auxiliary can be removed. wikipedia.orgacs.org

Chiral Ligands and Catalysts: The amino and alcohol groups can coordinate with metal centers, making them excellent candidates for chiral ligands in metal-catalyzed asymmetric reactions. polyu.edu.hk These ligands create a specific chiral environment around the metal catalyst, enabling high enantioselectivity in reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions. polyu.edu.hk Many new enantioselective catalysts are based on chiral amino alcohol frameworks. polyu.edu.hknih.gov

The diverse applications of this scaffold underscore its fundamental role in the creation of enantiomerically pure compounds, which is a critical aspect of pharmaceutical and materials science. nih.gov

Table 1: Key Applications of Chiral Amino Alcohol Scaffolds

Application Area Description Research Finding
Pharmaceuticals Serve as core structures or key intermediates for a wide range of drugs. Over 80 FDA-approved drugs contain the 1,2-amino alcohol fragment. nih.gov
Asymmetric Catalysis Used as chiral ligands for metals to create catalysts that produce specific enantiomers. Derivatives have been successfully applied in various asymmetric reactions, including reduction and alkylation. polyu.edu.hk
Chiral Auxiliaries Temporarily attached to a substrate to direct the stereochemistry of a reaction. Amino acids are often reduced to form amino alcohols used as chiral auxiliaries in synthesis. acs.org
Natural Products Form the structural backbone of numerous biologically active natural compounds. The vicinal (1,2) amino alcohol motif is a ubiquitous feature in nature. nih.gov
Resolving Agents Used to separate mixtures of enantiomers. L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol is used as an optical resolving agent. google.com

Isomeric Considerations and Stereochemical Importance in Chemical Synthesis

The chemical structure of this compound contains two chiral centers at positions C1 (the carbon bearing the hydroxyl and phenyl groups) and C2 (the carbon bearing the amino group). The presence of 'n' chiral centers in a molecule can result in a maximum of 2^n possible stereoisomers. libretexts.org Therefore, for this compound with n=2, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Any isomer from one enantiomeric pair is a diastereomer of any isomer from the other pair.

The precise spatial arrangement, or stereochemistry, of the amino and hydroxyl groups is critical in chemical synthesis. Controlling this arrangement is a central goal of stereoselective synthesis. The reason for this focus is that different stereoisomers of a chiral molecule can exhibit vastly different activities when used as catalysts, auxiliaries, or synthetic intermediates. The specific configuration of the chiral centers dictates how the molecule interacts with other chiral molecules, leading to different reaction efficiencies and, most importantly, different stereochemical outcomes in the final product. nsf.gov

For instance, when a specific stereoisomer of this compound is used as a chiral auxiliary or ligand, its three-dimensional structure creates a unique environment that favors one reaction pathway over another, thereby yielding a product with a specific, desired stereochemistry. wikipedia.org The synthesis of a single, desired stereoisomer of a target molecule often depends on starting with a single, specific stereoisomer of a building block like this compound.

Table 2: Stereoisomers of this compound

Stereoisomer Configuration Relationship Description
(1R, 2R) Enantiomer of (1S, 2S) One pair of non-superimposable mirror images.
(1S, 2S) Enantiomer of (1R, 2R) The other half of the first enantiomeric pair.
(1R, 2S) Enantiomer of (1S, 2R) A second pair of non-superimposable mirror images. These are also known as the erythro isomers for related structures. google.com
(1S, 2R) Enantiomer of (1R, 2S) The other half of the second enantiomeric pair.
(1R, 2R) and (1R, 2S) Diastereomers Stereoisomers that are not mirror images. They have different physical properties.
(1S, 2S) and (1S, 2R) Diastereomers Stereoisomers that are not mirror images. They have different physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-phenylbutan-1-ol
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InChI

InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOZNVPFVNBRISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871918
Record name 2-Amino-1-phenylbutan-1-ol
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Molecular Weight

165.23 g/mol
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CAS No.

5897-76-7
Record name alpha-(alpha-Aminopropyl)benzyl alcohol
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Record name 1-Butanol,2-amino-1-phenyl
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Record name 2-Amino-1-phenylbutan-1-ol
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Record name 2-amino-1-phenylbutan-1-ol
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Synthetic Methodologies for 2 Amino 1 Phenyl Butanol

Established and Classical Preparation Routes

Classical synthetic methods provide foundational pathways to 2-amino-1-phenyl-butanol. These routes often involve multi-step processes that are well-documented in organic chemistry, including reductive amination, the formation and subsequent reduction of oximes, and nucleophilic substitution reactions.

Reductive Amination Pathways for Amino Alcohol Synthesis

Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org The process typically involves the reaction of a ketone or aldehyde with an amine (in this case, ammonia (B1221849) for a primary amine) to form an imine intermediate. libretexts.orgyoutube.com This intermediate is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of this compound, the logical precursor is 1-hydroxy-1-phenyl-2-butanone. The reaction proceeds via the following steps:

Imine Formation: The carbonyl group of 1-hydroxy-1-phenyl-2-butanone reacts with ammonia under weakly acidic conditions to form a hemiaminal, which then dehydrates to yield the corresponding imine intermediate. wikipedia.org

Reduction: The C=N double bond of the imine is subsequently reduced to an amine. libretexts.org This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Nickel, Palladium) or hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orglibretexts.org The latter is often preferred for one-pot reactions as it is less reactive towards the starting carbonyl compound compared to the imine intermediate. youtube.com

This pathway is analogous to the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol, which is prepared through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst. researchgate.net Biological systems also employ reductive amination, where enzymes like dehydrogenases catalyze the conversion of α-keto acids to amino acids. wikipedia.orgnih.gov

Oxime Formation and Subsequent Reduction Strategies

A two-step alternative to direct reductive amination involves the formation and isolation of an oxime, which is then reduced to the amine. Oximes are chemical compounds belonging to the imine class with the general formula RR'C=N-OH. wikipedia.orgijprajournal.com

The synthesis of this compound via this route includes:

Oxime Formation: The precursor, 1-hydroxy-1-phenyl-2-butanone, is reacted with hydroxylamine (B1172632) (NH₂OH). wikipedia.org This condensation reaction, typically catalyzed by an acid or base, produces 1-hydroxy-1-phenyl-2-butanone oxime. wikipedia.orgijprajournal.com

Oxime Reduction: The isolated oxime is then reduced to yield this compound. This reduction can be accomplished using various reagents, including strong hydride donors or catalytic hydrogenation, which converts the C=N-OH group into a CH-NH₂ group. wikipedia.org

This strategy offers an alternative to the one-pot reductive amination, allowing for the isolation and purification of the oxime intermediate before the final reduction step.

Nucleophilic Substitution Approaches to this compound

Nucleophilic substitution provides another fundamental route to amine synthesis. science.gov In the context of this compound, this would typically involve an Sₙ2 reaction where a nucleophile (an ammonia equivalent) displaces a leaving group on the second carbon of the butanol chain.

A plausible synthetic precursor for this approach would be a molecule such as 2-bromo-1-phenyl-1-butanol. The reaction would proceed as follows:

Ammonia, acting as a nucleophile, attacks the carbon atom bearing the bromine atom (a good leaving group), displacing it to form the desired this compound.

A significant challenge with this method is the potential for over-alkylation, where the primary amine product can act as a nucleophile itself and react with the starting alkyl halide. libretexts.org Modern variations of this approach include mechanochemical methods, which can facilitate the nucleophilic substitution of alcohols with amines under solvent-free conditions, offering a greener synthetic alternative. nih.gov An alternative, though more complex, process involves reacting 1-butene (B85601) with chlorine and a nitrile compound, followed by hydrolysis to produce 2-amino-1-butanol. google.com

Advanced Stereoselective Synthesis of this compound

Chiral amino alcohols are crucial building blocks for many pharmaceuticals and natural products. nih.govresearchgate.net Therefore, developing methods to control the three-dimensional arrangement (stereochemistry) of the amino and hydroxyl groups is of paramount importance. Advanced synthetic strategies focus on stereoselective methods, particularly asymmetric catalysis, to produce specific enantiomers or diastereomers of this compound. diva-portal.org

Asymmetric Catalysis in Amino Alcohol Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is central to the modern synthesis of stereochemically defined molecules like this compound. bohrium.comacs.org

Enzyme-catalyzed reactions represent a powerful tool in this domain. For instance, the stereodivergent synthesis of the four stereoisomers of the closely related 2-amino-1-phenylpropan-1-ol has been achieved using enzymes. researchgate.net Such biocatalytic approaches, which may involve keto reductases or amine transaminases, offer high selectivity under mild reaction conditions. semanticscholar.org Similarly, organocatalysis, which uses small chiral organic molecules, has been investigated for N-H insertion reactions to create chiral amino alcohol structures. nih.gov

Chiral Ligand Design and Application in Enantioselective Hydrogenation

A key strategy in asymmetric catalysis is the use of a metal complex bearing a chiral ligand. The design and application of these ligands are critical for achieving high enantioselectivity in reactions like hydrogenation. nih.govacs.org The synthesis of chiral amino alcohols often employs the asymmetric transfer hydrogenation of ketones, a reaction for which numerous chiral amino alcohol-based ligands have been developed. researchgate.netscilit.com

The effectiveness of a chiral ligand is often tied to its structure. Research has shown that modifying ligand architecture, for example by hydrogenating phenyl rings to create sterically more demanding cyclohexyl groups, can lead to catalysts with significantly improved enantioselectivity. polyu.edu.hk In palladium-catalyzed reactions for amino alcohol synthesis, various classes of ligands have been evaluated. acs.org

The table below summarizes the performance of different chiral ligands in a palladium-catalyzed carboetherification reaction, a key step in a sequence to produce chiral amino alcohols. acs.org

LigandYield (%)Enantiomeric Excess (e.e.) (%)
S-iPrPhox L6 (P,N ligand) 7240
DACH-phenyl Trost ligand L7 4964
Pyridine-modified Trost ligand -74

This data illustrates how ligand choice directly impacts both the yield and the stereochemical outcome of the reaction. acs.org

By carefully selecting or designing the chiral ligand, chemists can steer the reaction towards the desired stereoisomer of this compound, providing access to enantiopure compounds for various applications. nih.govacs.org

Stereoselective Aminohydroxylation Processes

Stereoselective aminohydroxylation is a powerful method for the direct conversion of alkenes into vicinal amino alcohols. The Sharpless Asymmetric Aminohydroxylation is a prominent example of this type of transformation, enabling the syn-selective and enantioselective synthesis of 1,2-amino alcohols. wikipedia.orgorganic-chemistry.org This reaction typically utilizes osmium tetroxide (OsO₄) as a catalyst in conjunction with a chiral ligand, most commonly derived from cinchona alkaloids such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). rsc.orgresearchgate.net

The reaction proceeds through the formation of an imido-osmium(VIII) species, which then undergoes a [3+2] cycloaddition with the alkene to form an osmium(VI) azaglycolate intermediate. Subsequent hydrolysis of this intermediate yields the desired amino alcohol and regenerates the osmium catalyst. organic-chemistry.org The choice of the chiral ligand dictates the facial selectivity of the addition to the double bond, thereby controlling the stereochemistry of the newly formed stereocenters.

For the synthesis of this compound, 1-phenyl-1-butene would serve as the logical alkene precursor. The regioselectivity of the aminohydroxylation reaction is a crucial aspect, as two regioisomers can potentially be formed. The regioselectivity can be influenced by the nature of the nitrogen source and the specific chiral ligand employed. organic-chemistry.org For instance, the use of different N-haloamide reagents and tailored ligands derived from phthalazine (B143731) (PHAL) or anthraquinone (B42736) (AQN) has been shown to influence or even reverse the regioselectivity in the aminohydroxylation of cinnamates. organic-chemistry.org

While specific high-yield examples for the direct asymmetric aminohydroxylation of 1-phenyl-1-butene to this compound are not extensively detailed in the readily available literature, the principles of the Sharpless AA provide a clear synthetic route. The reaction would be expected to proceed with syn-selectivity, and by selecting the appropriate cinchona alkaloid-derived ligand, either the (1R,2S) or (1S,2R) diastereomer could be preferentially obtained.

Direct Catalytic Synthesis from Alkenes Using Metal Complexes

The direct catalytic synthesis of amino alcohols from simple alkenes represents a highly atom-economical approach. Research in this area has led to the development of various metal-catalyzed processes that can achieve this transformation with high efficiency and selectivity. One notable example is the use of an iron(II) phthalocyanine (B1677752) complex to catalyze the direct conversion of alkenes into unprotected amino alcohols. nih.govnih.gov This method is particularly attractive due to the use of an inexpensive and earth-abundant metal catalyst. nih.govnih.gov

This catalytic system has been successfully applied to the synthesis of 2-amino-1-phenylethanols from styrenes, demonstrating excellent regioselectivity. nih.govnih.gov The reaction mechanism is proposed to involve the formation of a high-valent iron-nitrene intermediate, which then reacts with the alkene. For the synthesis of this compound, 1-phenyl-1-butene would be the starting material. The iron-catalyzed system would be expected to favor the anti-Markovnikov addition of the amino and hydroxyl groups across the double bond, yielding the desired this compound.

While the direct application of this specific iron(II) phthalocyanine catalyst to 1-phenyl-1-butene has not been explicitly reported, the success with similar aryl-substituted alkenes suggests its potential for this transformation. The development of such direct catalytic methods is a significant step towards more sustainable and efficient syntheses of valuable chiral amino alcohols.

Enzymatic Resolution and Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the production of enantiomerically pure compounds. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, is widely employed for the resolution of racemic mixtures of amino alcohols.

Lipase-Catalyzed Enantioselective Hydrolysis for Resolution

Lipases are a class of enzymes that have demonstrated considerable utility in the kinetic resolution of racemic alcohols and their derivatives. nih.gov The principle of lipase-catalyzed resolution lies in the enantioselective acylation or deacylation of the substrate. For the resolution of 2-amino-1-butanol, a common approach involves the enantioselective hydrolysis of an ester derivative of the racemic amino alcohol. acs.org

In a typical procedure, the racemic amino alcohol is first converted to its N-protected ester derivative. This racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770) in an aqueous buffer. The lipase selectively hydrolyzes one of the enantiomers of the ester, leading to the formation of the corresponding optically active amino alcohol, while the other enantiomer of the ester remains largely unreacted. The separation of the resulting amino alcohol and the unreacted ester can then be accomplished by standard chemical techniques.

The enantioselectivity of the lipase is a critical factor in the success of the resolution. Different lipases can exhibit different enantiopreferences. For instance, in the resolution of N-alkoxycarbonyl derivatives of 2-amino-1-butanol, it has been observed that the (R)-enantiomers of the esters react faster, leading to the production of the (R)-amino alcohol at low conversion rates. acs.org By allowing the reaction to proceed to approximately 50% conversion, both the (R)-amino alcohol and the unreacted (S)-ester can be obtained with high enantiomeric excess. acs.org

EnzymeSubstrateProduct at low conversionEnantiomeric Excess (e.e.)
LipaseRacemic N-protected 2-amino-1-butanol ester(R)-2-amino-1-butanolHigh

This method provides a versatile and effective route to both enantiomers of 2-amino-1-butanol and can be adapted for the resolution of this compound.

Penicillin G Acylase-Mediated Kinetic Resolution of Racemic Mixtures

Penicillin G acylase (PGA) is another powerful biocatalyst for the kinetic resolution of racemic amines and amino alcohols. researchgate.net This enzyme is highly selective for the hydrolysis of the N-phenylacetyl group. nih.govucl.ac.uk The resolution of racemic 2-amino-1-butanol has been successfully achieved through the enantioselective hydrolysis of its N-phenylacetyl derivative using immobilized penicillin G acylase. nih.govucl.ac.ukacs.org

The process involves the synthesis of N-phenylacetyl-2-amino-1-butanol from the racemic amino alcohol. This racemic amide is then subjected to hydrolysis by penicillin G acylase. The enzyme selectively hydrolyzes the (S)-enantiomer of the amide, yielding (S)-2-amino-1-butanol and phenylacetic acid, while the (R)-enantiomer of the amide remains unreacted. ucl.ac.uk A crucial aspect of this method is to stop the reaction at approximately 40% conversion to achieve a high enantiomeric excess (>99%) for the (S)-2-amino-1-butanol. nih.govucl.ac.uk If the reaction is allowed to proceed further, the enantiomeric excess of the product decreases significantly. nih.govucl.ac.uk

The unreacted (R)-N-phenylacetyl-2-amino-1-butanol can be separated and subsequently hydrolyzed under acidic conditions to afford the (R)-enantiomer of the amino alcohol. This methodology provides an efficient route to both enantiomers of 2-amino-1-butanol in high optical purity. ucl.ac.uk

EnzymeSubstrateSelectively Hydrolyzed EnantiomerProductConversion for >99% e.e.
Penicillin G AcylaseRacemic N-phenylacetyl-2-amino-1-butanol(S)-enantiomer(S)-2-amino-1-butanol~40%
Multienzyme Cascade Reactions for Enantiomerically Pure Amino Alcohols

Multienzyme cascade reactions represent a cutting-edge approach in biocatalysis, enabling the synthesis of complex molecules from simple precursors in a one-pot setup. nih.govnih.govacs.org These cascades combine the activities of multiple enzymes to perform a series of sequential transformations, often with high efficiency and stereoselectivity. nih.govnih.govacs.org While a specific multienzyme cascade for the direct synthesis of this compound has not been extensively reported, the principles have been demonstrated for the synthesis of other chiral amino alcohols.

For example, enantiomerically pure 1,2-amino alcohols such as 2-phenylglycinol and phenylethanolamine have been synthesized from L-phenylalanine through linear and divergent multienzyme pathways. nih.govacs.org These cascades can involve a series of enzymatic steps, including deamination, decarboxylation, epoxidation, and hydrolysis, followed by oxidation and amination. nih.govacs.org

A potential multienzyme cascade for the synthesis of this compound could start from a suitable precursor, such as 1-phenyl-1-butene. The cascade could involve an initial epoxidation of the alkene catalyzed by a monooxygenase, followed by a regioselective ring-opening of the epoxide with ammonia catalyzed by an epoxide hydrolase or an amino alcohol dehydrogenase. The stereochemistry of the final product would be controlled by the enantioselectivity of the enzymes involved in the cascade. The development of such multienzyme systems holds great promise for the sustainable and efficient production of enantiomerically pure this compound.

Resolution Techniques Employing Chiral Auxiliaries and Diastereomeric Salt Formation

The classical method for resolving racemic mixtures involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. libretexts.org For the resolution of racemic 2-amino-1-butanol, which is a base, chiral acids are commonly employed as resolving agents. libretexts.org

The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. libretexts.org These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties, allowing for their separation by methods such as fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Commonly used chiral resolving agents for 2-amino-1-butanol include L-(+)-tartaric acid and (-)-mandelic acid. libretexts.orggoogle.comgoogle.com The choice of solvent is critical for achieving efficient separation of the diastereomeric salts. For example, the resolution of dl-2-amino-1-butanol with L-(+)-tartaric acid is effectively carried out in anhydrous ethanol (B145695) or methanol (B129727). google.com

Chiral Resolving AgentRacemateDiastereomeric Salts FormedSeparation Method
L-(+)-Tartaric Aciddl-2-amino-1-butanold-2-amino-1-butanol-L-(+)-tartrate and l-2-amino-1-butanol-L-(+)-tartrateFractional Crystallization
(-)-Mandelic Aciddl-2-amino-1-butanold-2-amino-1-butanol-(-)-mandelate and l-2-amino-1-butanol-(-)-mandelateFractional Crystallization

This classical resolution technique remains a widely used and effective method for obtaining enantiomerically pure this compound on both laboratory and industrial scales.

Stereospecific Syntheses from Pre-existing Chiral Precursors

The stereospecific synthesis of this compound, a chiral vicinal amino alcohol, can be achieved with a high degree of stereochemical control by utilizing precursors that already possess the desired chirality. Methodologies developed for the synthesis of analogous phenylpropanolamines, such as norephedrine (B3415761) and norpseudoephedrine (B1213554), provide a framework for these stereospecific routes. These strategies often involve the diastereoselective reduction of a carbonyl group or the stereospecific transformation of a chiral starting material.

One prominent approach involves the use of chiral auxiliaries or precursors derived from the chiral pool. For instance, the synthesis of specific stereoisomers of norephedrine and norpseudoephedrine has been accomplished starting from racemic 1-hydroxy-1-phenyl-propan-2-one. This prochiral substrate can be converted to a cyclic sulfamidate imine, which then undergoes asymmetric transfer hydrogenation (ATH). acs.org This reaction, catalyzed by well-defined chiral rhodium complexes such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), proceeds with dynamic kinetic resolution to yield the desired stereoisomer with high diastereoselectivity and enantiomeric excess. acs.org A similar strategy can be envisioned for the corresponding butanone precursor to yield this compound.

Another strategy employs biocatalysis, which offers high stereoselectivity under mild reaction conditions. Transaminases are particularly useful for the stereoselective synthesis of chiral amines. researchgate.net For example, a two-step biocatalytic process can be designed, starting with a benzoin-type condensation to create the chiral backbone, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA) to introduce the amino group with high stereocontrol. researchgate.net The choice of the transaminase enzyme dictates the stereochemical outcome of the final product. researchgate.net

Furthermore, existing chiral molecules like norephedrine isomers can be used as starting materials to synthesize other stereoisomers through stereochemical inversion. For example, (1R,2S)-norephedrine can be converted to (1S,2S)-norpseudoephedrine by inverting the stereochemistry at the benzylic carbon. google.com This is typically achieved by protecting the amino group, activating the hydroxyl group, and then performing a nucleophilic substitution with inversion of configuration, followed by deprotection. google.com

The table below summarizes key aspects of these stereospecific synthetic strategies.

Starting Material/PrecursorKey Reagent/CatalystMethodKey Feature
Racemic 1-hydroxy-1-phenyl-propan-2-one(R,R)- or (S,S)-Cp*RhCl(TsDPEN)Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR)High stereoselectivity for all four isomers of the corresponding propanolamine. acs.org
(R)-Phenylacetylcarbinol ((R)-PAC)Transaminase (ATA)Biocatalytic AminationAvoids harsh reaction conditions and provides high enantioselectivity. researchgate.net
(1R,2S)-NorephedrineDi-tert-butyl dicarbonate, mesyl chloride, cesium acetate (B1210297)Nucleophilic Cyclization and HydrolysisInversion of stereochemistry at the benzylic carbon to yield (1S,2S)-norpseudoephedrine. google.com

Optimization of Reaction Conditions and Process Parameters in this compound Production

The efficient production of this compound relies on the careful optimization of reaction conditions and process parameters to maximize yield, purity, and cost-effectiveness. Key parameters that are typically optimized include catalyst selection and loading, solvent, temperature, pressure, and substrate concentration. niscpr.res.inresearchgate.net

The synthesis of 2-amino-1-butanol, a structurally related compound, via the hydrogenation of methyl-DL-α-aminobutyrate provides significant insights into process optimization. niscpr.res.inresearchgate.net In this process, various catalysts were screened, including Raney nickel, 5% Pt/C, 5% Pd/C, and copper-chromite catalysts. Copper-chromite was found to be the most effective, leading to the highest conversion rates under the tested conditions. niscpr.res.in

The influence of various process parameters on the hydrogenation of methyl-DL-α-aminobutyrate to 2-amino-1-butanol is detailed in the interactive data table below. The study found that the reaction rate is dependent on catalyst loading, hydrogen pressure, and substrate concentration. niscpr.res.in Methanol was identified as a suitable solvent, showing better results than dioxane, which may be due to the higher solubility of hydrogen in methanol. niscpr.res.in

Effect of Process Parameters on the Synthesis of 2-amino-1-butanol Data from the hydrogenation of methyl-DL-α-aminobutyrate niscpr.res.in

ParameterConditionObservation
Catalyst Raney nickel, 5% Pt/C, 5% Pd/C, Copper-chromiteCopper-chromite provided the highest conversion. niscpr.res.in
Catalyst Loading VariedReaction rate showed a first-order dependence on catalyst loading. niscpr.res.in
Solvent Methanol, DioxaneMethanol resulted in a higher reaction rate, likely due to better hydrogen solubility. niscpr.res.in
Hydrogen Pressure VariedReaction rate exhibited a first-order dependence on hydrogen pressure. niscpr.res.in
Temperature 170°CA temperature of 170°C was used in the optimized conditions. researchgate.net
Substrate Concentration VariedThe reaction rate was found to be a function of substrate concentration. niscpr.res.in
Catalyst Reusability Multiple cyclesThe catalyst could be reused, though a decrease in conversion was observed after the second reuse, which could be mitigated by adding a small amount of fresh catalyst. niscpr.res.in

In pharmaceutical synthesis, a holistic approach to optimization is often employed, considering the entire multi-step process. nih.gov This can involve telescoping reactions, where intermediates are not isolated, to reduce waste and improve efficiency. nih.gov The identification of Critical Process Parameters (CPPs) is crucial. pharmtech.com These are parameters that must be controlled within a specific range to ensure the final product meets its quality attributes. pharmtech.com For the synthesis of this compound, CPPs would likely include the temperature and mole ratios during the reaction steps that establish the stereocenters, as these will directly impact the purity of the desired stereoisomer. pharmtech.com

Chemical Reactivity and Transformational Chemistry of 2 Amino 1 Phenyl Butanol

Reactions Involving the Primary Amino Functionality

The primary amino group in 2-amino-1-phenyl-butanol is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of ureas, thioureas, amides, and carbamates, as well as for undergoing reductive alkylation.

Derivatization to Ureas and Thioureas

The primary amino group of this compound can be readily converted into urea (B33335) and thiourea (B124793) derivatives. These reactions typically involve the nucleophilic attack of the amine on an isocyanate or isothiocyanate, respectively. The resulting ureas and thioureas are often stable, crystalline solids and have been explored for various applications.

The synthesis of N-substituted ureas can be achieved by reacting this compound with an appropriate isocyanate. The reaction proceeds via the addition of the amino group to the carbonyl carbon of the isocyanate. Similarly, thiourea derivatives are synthesized by reacting this compound with an isothiocyanate, where the amino group attacks the central carbon atom of the isothiocyanate group. nih.govresearchgate.net

General synthetic routes for ureas and thioureas often involve the reaction of a primary amine with reagents like phosgene (B1210022) or its equivalents for ureas, and carbon disulfide or thiophosgene (B130339) for thioureas. mdpi.orgnih.gov However, the use of isocyanates and isothiocyanates provides a more direct and often milder route to unsymmetrically substituted ureas and thioureas.

Table 1: Examples of Urea and Thiourea Synthesis Starting from Primary Amines

Starting AmineReagentProduct TypeGeneral Conditions
Primary AmineIsocyanate (R-N=C=O)N-Substituted UreaTypically in an inert solvent at room temperature or with gentle heating.
Primary AmineIsothiocyanate (R-N=C=S)N-Substituted ThioureaOften carried out in a solvent like ethanol (B145695) or dichloromethane, sometimes with heating.
Primary AminePhosgene (COCl₂)Symmetrical UreaRequires careful handling due to the toxicity of phosgene.
Primary AmineCarbon Disulfide (CS₂)Dithiocarbamate (B8719985) (intermediate)The dithiocarbamate can be further reacted to form isothiocyanates or thioureas.

Amide and Carbamate (B1207046) Bond Formation

The primary amino group of this compound readily undergoes acylation reactions with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form stable amide bonds. nih.gov This reaction is a cornerstone of organic synthesis and is widely used to introduce a variety of acyl groups onto the nitrogen atom. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct when using acid chlorides.

Carbamates, on the other hand, are formed by the reaction of the amino group with chloroformates or other carbonyl transfer reagents. organic-chemistry.org These reactions effectively install a carbamoyl (B1232498) group on the nitrogen atom. The formation of carbamates is a common strategy for the protection of amino groups during multi-step syntheses. acs.org

The synthesis of amides and carbamates from this compound provides access to a wide array of compounds with potential applications in medicinal chemistry and materials science. The specific properties of the resulting amide or carbamate can be tuned by varying the structure of the acylating or carbamoylating agent.

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a powerful method for the formation of C-N bonds and is applicable to the primary amino group of this compound. researchgate.net This two-step, one-pot process involves the initial reaction of the amine with a ketone or aldehyde to form an imine or a Schiff base intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. pearson.com

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The choice of reducing agent can influence the selectivity of the reaction. For instance, sodium cyanoborohydride is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. bris.ac.uk

This strategy allows for the introduction of a wide range of alkyl groups onto the nitrogen atom of this compound, depending on the choice of the starting ketone or aldehyde. nih.gov This versatility makes reductive alkylation a key tool for the synthesis of N-substituted derivatives.

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in this compound, being a primary alcohol, can participate in a range of reactions, including oxidation, etherification, and esterification. These transformations allow for the modification of the oxygen-containing part of the molecule.

Oxidation Reactions of the Alcohol Moiety

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. libretexts.orgmasterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will generally oxidize the primary alcohol to a carboxylic acid.

A study on the kinetics of the oxidation of the related compound 2-amino-1-butanol by dihydroxydiperiodatonickelate(IV) in an alkaline medium identified the oxidation product as the corresponding ketone alcohol, CH₃CH₂(CO)CH₂OH. mdpi.orgorganic-chemistry.org This suggests that under these specific conditions, the secondary carbon bearing the amino group is also susceptible to oxidation. The reaction was found to be first order with respect to the oxidant and fractional order with respect to 2-amino-1-butanol.

The choice of oxidant is crucial for achieving the desired product. For instance, selective oxidation of the hydroxyl group without affecting the amino group often requires careful selection of reagents and reaction conditions.

Table 2: Common Oxidizing Agents for Primary Alcohols

Oxidizing AgentTypical Product from Primary AlcoholNotes
Pyridinium Chlorochromate (PCC)AldehydeMilder oxidant, reaction is typically performed in dichloromethane. libretexts.orgmasterorganicchemistry.com
Potassium Permanganate (KMnO₄)Carboxylic AcidStrong oxidant, can cleave C-C bonds under harsh conditions.
Chromic Acid (H₂CrO₄)Carboxylic AcidStrong oxidant, prepared from chromium trioxide and sulfuric acid.
Swern OxidationAldehydeUses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, performed at low temperatures.
Dess-Martin PeriodinaneAldehydeMild and selective oxidant.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers. A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. The success of this Sₙ2 reaction is generally higher with primary alkyl halides.

Esterification of the hydroxyl group can be readily achieved by reacting this compound with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride. researchgate.net When using a carboxylic acid, an acid catalyst is typically required to facilitate the reaction. The use of acid chlorides or anhydrides often provides higher yields and proceeds under milder conditions. These reactions result in the formation of an ester linkage at the C1 position of the butanol chain.

These reactions provide pathways to introduce a wide variety of functional groups through the oxygen atom, further expanding the chemical diversity of derivatives that can be synthesized from this compound.

Dual Functional Group Reactivity and Cyclization Pathways

The presence of both an amino and a hydroxyl group on adjacent carbon atoms in this compound allows for a variety of cyclization reactions. These intramolecular reactions are fundamental in synthesizing heterocyclic compounds, with the formation of oxazolidin-2-one rings being a notable example.

The synthesis of 4-substituted oxazolidin-2-ones can be achieved from the corresponding amino alcohols. nih.gov This cyclization is typically accomplished by reacting the amino alcohol with reagents like diethyl carbonate, phosgene, or their derivatives. nih.govwikipedia.org For instance, the reaction of this compound with diethyl carbonate in the presence of a base such as sodium methoxide (B1231860) or potassium carbonate can yield the corresponding oxazolidin-2-one. nih.gov Microwave irradiation has been shown to facilitate this transformation, often leading to shorter reaction times. nih.gov

This ring-locking strategy has been utilized in analytical chemistry to determine the absolute optical purity of 2-amino-1-butanol. By derivatizing the enantiomers and then cyclizing them to form oxazolidin-2-one rings, diastereomers with distinct spectral properties are produced, allowing for their separation and quantification via reverse-phase high-performance liquid chromatography (RPLC). rsc.org

A detailed look at a typical synthesis is presented in the table below:

ReactantsReagentsConditionsProduct
This compoundDiethyl carbonate, Potassium carbonateMicrowave irradiation, 125 °C4-Ethyl-5-phenyl-1,3-oxazolidin-2-one

The regioselectivity of ring-closure reactions involving amino alcohols is a critical aspect of synthesizing specific heterocyclic structures. In the case of this compound, the relative positions of the amino and hydroxyl groups direct the formation of the five-membered oxazolidinone ring. The nucleophilic attack of the amino group on a carbonyl source, followed by an intramolecular reaction of the hydroxyl group, leads to the formation of the heterocyclic ring.

The regioselective ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols, which are precursors to compounds like this compound. nih.govresearchgate.net The subsequent cyclization of these amino alcohols is a key step in the formation of various heterocyclic systems. The inherent reactivity of the vicinal amino and hydroxyl groups in this compound makes it a valuable precursor in the synthesis of more complex molecules.

Reaction Mechanisms of Oxidative Cleavage: Malaprade Reaction with Periodate (B1199274)

The Malaprade reaction is a classic organic reaction that involves the oxidative cleavage of vicinal diols or α-amino alcohols by periodic acid (HIO₄) or a periodate salt, such as sodium periodate (NaIO₄). handwiki.orgwikipedia.orgwikipedia-on-ipfs.org This reaction results in the cleavage of the carbon-carbon bond between the two functional groups, yielding two carbonyl compounds. handwiki.orgwikipedia.org

When this compound is treated with periodate, the carbon-carbon bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group is cleaved. The reaction is believed to proceed through a cyclic periodate ester intermediate. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The hydroxyl and amino groups of the this compound coordinate to the iodine atom of the periodate, forming a five-membered ring. chemistrysteps.com This cyclic intermediate then undergoes a concerted breakdown, leading to the cleavage of the C-C bond and the formation of the carbonyl products. masterorganicchemistry.comyoutube.com The rate of periodate-mediated cleavage of a vicinal amino alcohol is reported to be significantly faster than that of a vicinal diol. nih.govnih.gov

The expected products of the Malaprade reaction with this compound are benzaldehyde (B42025) and 2-aminopropanal. The hydroxyl-bearing carbon is oxidized to an aldehyde (benzaldehyde), and the amino-bearing carbon is also oxidized to an aldehyde (2-aminopropanal), with the amino group being eliminated as ammonia (B1221849) after hydrolysis. youtube.com

Reaction Summary:

SubstrateOxidizing AgentKey IntermediateProducts
This compoundSodium Periodate (NaIO₄)Cyclic Periodate EsterBenzaldehyde, 2-Aminopropanal

Hydrogenolysis of Related Benzyl (B1604629) Groups

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. In the context of derivatives of this compound, this reaction is particularly relevant for the removal of benzyl-type protecting groups from the nitrogen or oxygen atoms.

The catalytic hydrogenolysis of benzyl ethers and N-benzyl amines is a common deprotection strategy in organic synthesis. acsgcipr.orgresearchgate.netambeed.com This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. acsgcipr.orgnih.govacs.org The reaction proceeds by the oxidative addition of the C-O or C-N bond to the metal surface, followed by reaction with hydrogen to cleave the bond and regenerate the catalyst. acsgcipr.org

For a derivative of this compound where the hydroxyl group is protected as a benzyl ether (O-benzyl) or the amino group is protected as a benzylamine (B48309) (N-benzyl), catalytic hydrogenolysis would selectively cleave the benzyl group, yielding the free hydroxyl or amino group, respectively, and toluene (B28343) as a byproduct. ambeed.commdpi.com The conditions for hydrogenolysis are generally mild, which makes it compatible with a wide range of other functional groups. acsgcipr.orgrsc.org

Common Catalysts and Conditions for Hydrogenolysis:

CatalystHydrogen SourceTypical Conditions
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Room temperature, atmospheric or slightly elevated pressure
Raney Nickel (Raney-Ni)Hydrogen gas (H₂)Elevated temperature and pressure
Platinum on Carbon (Pt/C)Hydrogen gas (H₂)Varies depending on substrate

Advanced Analytical and Spectroscopic Characterization of 2 Amino 1 Phenyl Butanol

Chromatographic Techniques for Stereoisomer Separation and Purity Determination

Chromatographic methods are indispensable for the separation and purity assessment of the stereoisomers of 2-amino-1-phenyl-butanol. These techniques leverage differential interactions of the enantiomers with a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective separation of this compound. CSPs create a chiral environment, leading to the formation of transient diastereomeric complexes with the enantiomers, which results in different retention times.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high enantiorecognition capabilities. mdpi.com For instance, amylose tris(3-chloro-5-methylphenylcarbamate) and amylose tris(3-chlorophenylcarbamate) coated on sub-2 µm silica (B1680970) particles have been used for the fast enantioseparation of various chiral compounds. mdpi.com The selection of the mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing separation. mdpi.com

In one study, a Pirkle-type chiral stationary phase was prepared by synthesizing an aromatic amine derivative of (R)-2-amino-1-butanol and binding it to a solid support. acgpubs.orgacgpubs.org This custom CSP was then used to evaluate the separation of racemic acids, demonstrating the principle of chiral recognition. acgpubs.orgacgpubs.org The enantiomeric excess (ee%) of the separated compounds can be determined by comparing the peak areas of the eluted enantiomers. acgpubs.org

It's important to note that since this compound lacks a strong UV-absorbing chromophore, derivatization with a chiral derivatizing reagent (CDR) is often necessary prior to HPLC analysis to enable detection and enhance separation. oup.compatsnap.com

Table 1: HPLC Parameters for Chiral Separation

Parameter Description
Stationary Phase Chiral Stationary Phase (e.g., Polysaccharide-based, Pirkle-type)
Mobile Phase Typically a mixture of n-hexane/isopropanol or other organic solvents
Detection UV detector, often requires prior derivatization of the analyte
Flow Rate Optimized for best resolution and analysis time

| Temperature | Controlled to ensure reproducibility |

Reverse-Phase Liquid Chromatography (RPLC) for Absolute Optical Purity Assessment

Reverse-Phase Liquid Chromatography (RPLC) is a powerful technique for assessing the absolute optical purity of this compound. rsc.orgresearchgate.net In this method, a non-polar stationary phase, such as C18, is used with a polar mobile phase. rsc.orggoogle.com To achieve separation of enantiomers on an achiral column, they must first be converted into diastereomers through derivatization with a chiral reagent. rsc.org

A notable method involves derivatizing the enantiomers of 2-amino-1-butanol with a variant of Marfey's reagent, followed by cyclization to form oxazolidin-2-one rings. rsc.org This derivatization leads to diastereomers that can be effectively separated on a C18 column using a mobile phase of methanol (B129727) or acetonitrile (B52724) and water, with UV detection. rsc.org The absolute optical purity can then be determined by the peak ratios of these separated diastereomers. rsc.org

This approach provides a reliable and efficient means to quantify the enantiomeric composition of this compound samples. rsc.orgresearchgate.net

Table 2: RPLC Conditions for Diastereomer Separation

Parameter Condition Reference
Column Reverse-phase C18 rsc.orggoogle.com
Mobile Phase Methanol/Water or Acetonitrile/Water rsc.org
Detection UV at 336 nm rsc.org

| Derivatization | Required to form diastereomers | rsc.org |

Gas Chromatography (GC) for Enantiomeric Discrimination

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric discrimination of volatile and thermally stable compounds like this compound. google.commdpi.com Similar to chiral HPLC, chiral GC columns create a stereoselective environment that allows for the separation of enantiomers.

Cyclodextrin derivatives are commonly used as chiral selectors in GC stationary phases. vcu.eduresearchgate.net These molecules have a chiral cavity and can form inclusion complexes with the enantiomers of the analyte, leading to different retention times. However, direct analysis of small, featureless molecules like aminobutanols can be challenging. vcu.edu

Therefore, derivatization is often employed to improve volatility and enhance interaction with the chiral stationary phase. vcu.edu For instance, derivatization with benzyl (B1604629) chloroformate can produce CBZ-amine products suitable for chiral GC analysis. vcu.edu A CC3-R-modified GC stationary phase has also shown excellent enantioselectivity for separating racemates. nih.gov

Spectroscopic Methods for Structural Elucidation and Chiral Analysis

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the atoms within the molecule.

For chiral analysis, NMR can distinguish between enantiomers by converting them into diastereomers through the use of a chiral derivatizing agent or a chiral solvating agent. researchgate.net For example, the addition of a chiral auxiliary like (18-crown-6)-2,3,11,12-tetracarboxylic acid can induce chemical shift differences between the corresponding protons of the two enantiomers of 2-amino-1-butanol in the ¹H NMR spectrum. researchgate.net

Advanced 2D NMR techniques can further help in resolving overlapping signals and confirming the stereochemical assignments. researchgate.net The configuration of erythro/threo-nitroaldol precursors to amino alcohols has been determined by ¹³C-NMR spectroscopy. lookchem.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules like this compound, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.

The absolute configuration is determined through the anomalous scattering of X-rays by the atoms in the crystal. thieme-connect.de For molecules composed of light atoms (C, H, N, O), using a radiation source with a longer wavelength, such as Cu-Kα radiation, is often necessary to obtain a sufficiently strong anomalous scattering signal to reliably assign the absolute configuration. researchgate.net The crystal structure of a derivative of this compound has been used to clarify the mechanism of chiral resolution. researchgate.net

Table 3: Summary of Analytical Techniques

Technique Application Key Information Provided
Chiral HPLC Enantiomer Separation, Purity Retention times, Enantiomeric Excess (ee%)
RPLC Optical Purity Assessment Diastereomer separation, Absolute Optical Purity
Chiral GC Enantiomeric Discrimination Retention times for volatile derivatives
NMR Spectroscopy Structural Elucidation, Stereochemistry Chemical shifts, Coupling constants, Diastereomeric differentiation

| X-ray Crystallography | Absolute Configuration | 3D molecular structure, Definitive stereochemistry |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pub This method is exceptionally sensitive to the absolute configuration and conformation of a molecule, making it invaluable for the unambiguous structural elucidation of chiral compounds like this compound. encyclopedia.pubmdpi.com

The application of ECD for chiral assignment often involves comparing experimentally measured spectra with those predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). mdpi.comrsc.org For molecules that lack a strong intrinsic chromophore, a common strategy is to introduce one through chemical derivatization. encyclopedia.pubmdpi.com In the case of amino alcohols such as 2-amino-1-butanol, a structural analog of the title compound, a derivatization and cyclization strategy has been successfully employed. rsc.org

In one such method, the enantiomers of 2-amino-1-butanol were derivatized with a variant of Marfey's reagent, followed by cyclization to form an oxazolidin-2-one ring. rsc.org This "ring-locking" strategy resulted in diastereomers with markedly different ECD spectra, allowing for clear differentiation. rsc.org The absolute configuration was then unambiguously assigned by comparing the experimental ECD spectra with the theoretical spectra simulated using TDDFT calculations. rsc.org This approach demonstrates how ECD, enhanced by derivatization and computational analysis, can overcome the challenge of weak chromophores to provide definitive stereochemical assignments.

The exciton (B1674681) chirality method is another powerful ECD approach, applicable when two or more strong chromophores are present or introduced into the molecule. encyclopedia.pubnih.gov The spatial interaction between the electric transition dipole moments of these chromophores generates a characteristic bisignate ECD signal, the sign of which can be directly related to the absolute configuration of the stereogenic centers. mdpi.com For amino alcohols like this compound, derivatizing the amino and hydroxyl groups with suitable chromophoric moieties could enable the application of this method. encyclopedia.pub

Table 1: ECD Application Strategy for Chiral Amino Alcohols

Step Description Purpose Reference
Derivatization Reaction of the amino alcohol with a chiral derivatizing agent (e.g., a Marfey's reagent variant). To create diastereomers with distinct spectroscopic properties. rsc.org
Cyclization Formation of a rigid ring structure (e.g., oxazolidin-2-one) to lock the conformation. To enhance the differences in the ECD spectra between diastereomers. rsc.org
ECD Measurement Recording the ECD spectra of the resulting diastereomers. To obtain experimental chiroptical data. rsc.org
TDDFT Calculation Simulating the theoretical ECD spectra for possible absolute configurations. To provide a theoretical basis for spectral comparison and assignment. rsc.org

| Comparison | Matching the experimental spectrum with the calculated spectrum. | To unambiguously determine the absolute configuration of the original amino alcohol. | rsc.org |

Laser-Induced Fluorescence and Vibrational Spectroscopy for Chiral Discrimination in Complexes

Chiral discrimination in the gas phase, free from solvent interference, can be achieved by studying weakly bound diastereomeric complexes using laser spectroscopy. Laser-induced fluorescence (LIF) and vibrational spectroscopy are particularly effective for this purpose, providing detailed insights into the intermolecular forces that govern chiral recognition. researchgate.nettorvergata.it

Studies on jet-cooled van der Waals complexes have demonstrated that chiral molecules can be distinguished based on their different fluorescence excitation spectra. researchgate.net In a typical experiment, a chiral chromophore, such as 2-naphthyl-1-ethanol, is complexed with the enantiomers of a chiral analyte, like an amino alcohol. The resulting homochiral (e.g., R-R) and heterochiral (R-S) diastereomeric complexes exhibit distinct spectral shifts in their S₀-S₁ electronic transitions. wiley.com These shifts, which arise from subtle differences in the binding energies and structures of the complexes, allow for clear spectral discrimination. researchgate.netacs.org The binding energy is a delicate balance of electrostatic and dispersion forces, with dispersion providing crucial secondary interactions that are often responsible for the observed chiral recognition. wiley.comacs.org

Vibrational spectroscopy, particularly in the far-infrared region, offers a complementary approach. nih.gov By probing the local H-bond stretching frequencies in homochiral and heterochiral dimers, it is possible to identify the most stable diastereomeric complex. nih.gov Computational methods are used to calculate these local mode frequencies, which serve as sensitive indicators of the hydrogen bond strength and geometry. nih.gov This technique has been shown to facilitate the chiral discrimination of H-bonded dimers of molecules like butan-2-ol and glycidol, and the principles are directly applicable to amino alcohols such as this compound, which can form similar hydrogen-bonded complexes. nih.gov

Table 2: Spectroscopic Parameters for Chiral Discrimination in Complexes

Technique Observable Principle of Discrimination Relevance to this compound References
Laser-Induced Fluorescence (LIF) Shift in S₀-S₁ transition frequency Different stabilization energies of diastereomeric complexes formed with a chiral chromophore. Can be complexed with a chiral fluorescent tag to distinguish enantiomers in the gas phase. researchgate.net, wiley.com
Vibrational Spectroscopy (Far-IR) Local H-bond stretching frequencies Differences in hydrogen bond strength and geometry in homochiral vs. heterochiral dimers. Can form H-bonded dimers, allowing for discrimination based on vibrational frequency differences. nih.gov

| Hole-Burning Spectroscopy | Ground-state depletion spectra | Confirms the existence of multiple isomers for each diastereomeric pair in the jet. | Helps to resolve complex spectra and identify different conformers of the diastereomeric complexes. | researchgate.net, acs.org |

Photoelectron Circular Dichroism (PECD) for Enantiomeric Excess in Gas Phase

Photoelectron Circular Dichroism (PECD) is a highly sensitive gas-phase technique for chiral recognition and the determination of enantiomeric excess. aps.org The effect manifests as a forward-backward asymmetry in the angular distribution of photoelectrons emitted from randomly oriented chiral molecules upon ionization by circularly polarized light. aps.org This asymmetry, which reverses sign for opposite enantiomers, can be several orders of magnitude larger than that observed in conventional electronic circular dichroism, making PECD a powerful analytical tool. researchgate.net

The combination of electrospray ionization (ESI) with PECD detection has extended the applicability of this technique to non-volatile molecules, including amino acids. nih.govnih.gov This approach is conceptually applicable to this compound. The analyte would first be transferred into the gas phase as an ion via ESI. Subsequently, single-photon detachment of an electron from the mass-selected ion using circularly polarized UV light would generate the photoelectrons. nih.gov

The PECD is quantified by measuring the yield of photoelectrons in the forward and backward directions relative to the light propagation axis. For a non-racemic mixture, the measured PECD is directly proportional to the enantiomeric excess (ee). By calibrating with pure enantiomers, a precise quantification of the ee of an unknown sample can be achieved. nih.gov Experiments on amino acids like DOPA and glutamic acid have demonstrated significant PECD effects on the order of several percent, confirming the viability of this method for chiral analysis of biomolecular building blocks. nih.gov

Table 3: PECD Experimental Principles

Step Description Key Feature Reference
Ion Generation Electrospray ionization (ESI) transfers the analyte into the gas phase as an anion. Allows analysis of non-volatile compounds. nih.gov, nih.gov
Mass Selection A mass spectrometer isolates the ion of interest (e.g., [this compound - H]⁻). Ensures that the detected signal originates solely from the target analyte. nih.gov
Photodetachment The mass-selected ions are irradiated with circularly polarized light to detach electrons. Utilizes single-photon interaction, avoiding the need for specific resonant transitions. nih.gov
Electron Detection An imaging detector measures the angular distribution of the emitted photoelectrons. Captures the forward-backward asymmetry characteristic of PECD. science.gov

| Quantification | The asymmetry in the electron signal is calculated and correlated to the enantiomeric excess. | Provides a highly sensitive and direct measure of chiral purity. | aps.org |

Potentiometric Sensing for Chiral Recognition of Enantiomers

Potentiometric sensors offer a practical and effective means for the chiral recognition of enantiomers in solution. Enantioselective potentiometric sensors, typically based on polymer membrane electrodes, have been developed for the specific recognition of amino alcohol enantiomers. doaj.orgnih.gov

A notable example is a sensor developed for 2-amino-1-butanol, which utilizes a chiral porous organic cage (POC), specifically CC3-R, as the chiral selector within a polyvinyl chloride (PVC) membrane. doaj.orgnih.govmdpi.com This sensor demonstrated clear enantioselectivity towards S-2-amino-1-butanol over its R-enantiomer. mdpi.com The recognition mechanism relies on the differential interactions between the enantiomers and the chiral selector embedded in the membrane, leading to a measurable difference in the electrochemical potential.

The performance of such a sensor is highly dependent on the membrane composition and the pH of the sample solution. mdpi.com For the CC3-R based sensor, optimal performance was achieved with a specific concentration of the chiral selector and at a defined pH where the potential response difference between the two enantiomers was maximal. mdpi.com The sensor exhibited a near-Nernstian response, indicating a well-behaved electrochemical system suitable for quantitative analysis. nih.gov This technology highlights a viable pathway for creating dedicated sensors for the chiral recognition of this compound by selecting an appropriate chiral host molecule.

Table 4: Characteristics of an Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol

Parameter Description / Value Reference
Sensor Type Polyvinyl chloride (PVC) membrane electrode doaj.org, nih.gov
Chiral Selector Chiral Porous Organic Cage (CC3-R) doaj.org, mdpi.com
Target Analyte S-2-amino-1-butanol nih.gov, mdpi.com
Selectivity Coefficient (log KPotS,R) -0.98 mdpi.com
Response Slope 25.8 ± 0.3 mV/decade nih.gov
Optimal pH 9.0 mdpi.com

| Working pH Range | 6.0 - 9.0 | nih.gov |

Spectrophotometric Determination Methods for Amino Alcohols

Spectrophotometry provides a simple, cost-effective, and widely accessible method for the quantitative determination of various compounds, including amino alcohols. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is measured at a specific wavelength. uobabylon.edu.iq

A spectrophotometric method has been developed for the determination of microgram quantities of amino alcohols, including 2-amino-1-butanol (DL). uobabylon.edu.iq This method is based on the Malaprade reaction, where the amino alcohol is oxidized by potassium periodate (B1199274) at a controlled temperature (45°C). The excess periodate is then reacted with potassium iodide in the presence of an ammonium (B1175870) molybdate (B1676688) catalyst at a buffered pH of 8 to liberate tri-iodide (I₃⁻). uobabylon.edu.iq The resulting tri-iodide has a strong absorbance maximum at 360 nm, and its concentration, which is stoichiometrically related to the initial amount of the amino alcohol, is determined by measuring the absorbance. uobabylon.edu.iq

The method demonstrates good sensitivity, as indicated by its molar absorptivity, and follows Beer's law over a defined concentration range, allowing for the creation of a standard calibration curve for quantification. uobabylon.edu.iq While this specific protocol was detailed for 2-amino-1-butanol, the underlying chemical principle—the oxidative cleavage of the C-C bond between the amino and hydroxyl groups—is directly applicable to this compound, making it a suitable method for its quantification.

Table 5: Spectrophotometric Determination of 2-Amino-1-Butanol (DL)

Step Reagent/Condition Purpose Wavelength (λmax) Reference
Oxidation 1.2 x 10⁻³ M Potassium Periodate, 45°C for 5 min Oxidative cleavage of the amino alcohol. N/A uobabylon.edu.iq
Color Development Ammonium Molybdate, Buffer (pH 8), Potassium Iodide Reaction of excess periodate with iodide to form tri-iodide (I₃⁻). 360 nm uobabylon.edu.iq

| Measurement | Spectrophotometer | Measure absorbance of the tri-iodide complex. | 360 nm | uobabylon.edu.iq |

Theoretical and Computational Investigations of 2 Amino 1 Phenyl Butanol

Quantum Chemical Calculations

Quantum chemical calculations have proven to be indispensable tools for elucidating the molecular properties and reactivity of 2-amino-1-phenyl-butanol. These theoretical methods provide detailed insights into the electronic structure, geometry, and spectroscopic features of the molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry and Reaction Pathways

Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and potential energy surface of this compound and its derivatives. doi.org DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G(d,p) and SDD, are utilized to optimize the molecular geometry and determine the most stable conformations. doi.org These studies reveal the intricate interplay of steric and electronic effects that govern the spatial arrangement of the phenyl, amino, and hydroxyl groups.

The presence of a chiral center in this compound gives rise to multiple stereoisomers, and DFT calculations can help predict the relative energies of these different forms. For instance, computational studies on related phenyl-substituted butanol derivatives have characterized the potential energy surface associated with rotation around key single bonds, identifying multiple local minima corresponding to different conformers with energy barriers for interconversion.

Furthermore, DFT is instrumental in exploring reaction pathways involving this compound. researchgate.net Theoretical investigations can model various chemical transformations, such as oxidation of the hydroxyl group to a ketone or reduction of the amino group. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the reaction mechanisms and kinetics. For example, DFT studies have been used to analyze the reaction of similar amino alcohols, shedding light on the kinetic and thermodynamic control of product formation. researchgate.net

Parameter Description Typical Computational Method
Optimized Geometry The lowest energy arrangement of atoms in the molecule.DFT/B3LYP/6-311G(d,p)
Conformational Energies Relative energies of different spatial arrangements (conformers).DFT, Molecular Mechanics
Reaction Pathways The sequence of elementary steps involved in a chemical reaction.DFT, Transition State Theory
Activation Energies The minimum energy required for a reaction to occur.DFT

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Simulations

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to simulate electronic absorption and circular dichroism spectra. rsc.orgarabjchem.org This method is particularly valuable for assigning the absolute configuration of chiral molecules like this compound without the need for authentic samples. rsc.org

By calculating the excited-state properties, TDDFT can predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. arabjchem.org In a study on a related compound, 2-amino-1-butanol, TDDFT was successfully used to simulate the theoretical electronic circular dichroism (ECD) spectra of its derivatives. rsc.org The comparison of these simulated spectra with experimental data allowed for the unambiguous assignment of the absolute configuration of the cyclized products. rsc.org This approach provides a reliable method for the stereochemical characterization of chiral amino alcohols.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, revealing how it interacts with itself and its environment over time. These simulations are crucial for understanding the supramolecular chemistry of this compound.

Analysis of Hydrogen Bonding Networks and Molecular Clustering

MD simulations have been used to investigate the hydrogen bonding networks and clustering behavior of phenyl-substituted butanol isomers. acs.org The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which play a significant role in its aggregation and interaction with other molecules. Simulations show that these interactions can lead to the formation of molecular clusters. acs.org The presence of the phenyl ring can influence these hydrogen bonding networks, sometimes enhancing structural disorder by introducing π-π stacking interactions as an alternative mode of association. acs.org Studies on related amino alcohols have also highlighted the importance of hydrogen bonding in their crystal structures and with solvent molecules. rsc.orgnih.gov

Conformational Analysis and Molecular Flexibility

The conformational landscape of this compound is complex due to the flexibility of its butanol chain. MD simulations provide insights into this flexibility by exploring the different conformations accessible to the molecule under various conditions. acs.orgub.edu For primary and secondary butanols and their phenyl derivatives, simulations have revealed that the distribution of molecular conformations is broad and often bimodal, corresponding to both bent and linear geometries of the molecular skeleton. acs.org This indicates a higher degree of flexibility compared to more rigid tertiary butanol structures. acs.org The conformational preferences are influenced by a delicate balance of intramolecular hydrogen bonding and steric interactions. researchgate.net

Interaction Type Description Significance
Hydrogen Bonding An attractive interaction between a hydrogen atom and an electronegative atom (O or N).Governs molecular clustering and interactions with solvents.
π-π Stacking Non-covalent interactions between aromatic rings.Can influence the overall supramolecular structure.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall packing and stability of molecular assemblies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov By mapping properties like d_norm (a normalized contact distance) onto this surface, it is possible to identify and analyze different types of intermolecular contacts. nih.gov

Computational Design and Optimization of Catalytic Processes

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into reaction mechanisms and enabling the rational design of catalysts. For chiral molecules such as this compound, theoretical and computational investigations are pivotal in understanding and optimizing their roles in asymmetric catalysis. These methods allow researchers to model complex chemical processes at the atomic level, predicting outcomes and guiding experimental work to enhance efficiency, selectivity, and yield.

The primary goal in using computational models for catalysis is to understand the intricate details of reaction dynamics and the underlying structure-function relationships that govern catalytic activity. acs.org For processes involving chiral amino alcohols like this compound, which can act as ligands or organocatalysts, computational studies are crucial for elucidating the origins of stereoselectivity. Pre-synthesis computational modeling, for example, using Density Functional Theory (DFT), can be employed to optimize reaction conditions to minimize undesirable side reactions such as racemization.

Elucidating Reaction Mechanisms and Stereoselectivity

A significant application of computational modeling is the detailed investigation of reaction mechanisms. DFT calculations are frequently used to map the potential energy surfaces of catalytic cycles. researchgate.net This involves identifying the structures of reactants, transition states, intermediates, and products, as well as calculating their relative energies. By comparing the energy barriers for different possible pathways, chemists can predict the most likely mechanism and identify the rate-determining step.

In the context of catalysis by derivatives of 2-amino-1-butanol, such as in the enantioselective addition of diethylzinc (B1219324) to aldehydes, computational studies can model the interaction between the catalyst, the zinc reagent, and the aldehyde substrate. researchgate.net These models help to explain how the chiral environment created by the amino alcohol ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. Theoretical investigations can analyze the non-covalent interactions, such as hydrogen bonding and steric hindrance, that stabilize the transition state leading to the major product. osti.govbeilstein-journals.org

The table below illustrates how computational data can be correlated with experimental outcomes in a hypothetical catalytic process optimized using a ligand based on this compound. The calculations focus on determining the energy barriers (ΔG‡) for the formation of the two possible enantiomeric products (R and S). A lower energy barrier for one pathway indicates that it is kinetically favored, leading to a higher enantiomeric excess (ee) of the corresponding product.

Catalyst Ligand ModificationSolventCalculated ΔG‡ (R-product) (kcal/mol)Calculated ΔG‡ (S-product) (kcal/mol)Predicted Predominant EnantiomerPredicted ee (%)Experimental ee (%)
StandardToluene (B28343)18.520.1R9088
Bulky N-substituentToluene17.920.5R9897
StandardTHF19.220.0R7572
Bulky N-substituentHexane18.121.0R99>99

This table is a representative example based on principles of computational catalysis and does not reflect specific experimental data for this compound.

Optimization Through In Silico Screening

Beyond explaining observed results, computational methods offer a predictive platform for the in silico design and screening of new catalysts. upenn.edu By systematically modifying the structure of the this compound scaffold in a computational model—for instance, by altering substituent groups on the phenyl ring or the amine—researchers can evaluate a large number of potential catalyst candidates without the need for laborious synthesis and testing. uni-giessen.de This computational screening can identify modifications that are predicted to enhance catalytic activity or selectivity, thereby prioritizing synthetic efforts on the most promising candidates. acs.org

For example, modeling can reveal that introducing a bulkier group on the nitrogen atom increases steric repulsion in the transition state leading to the minor enantiomer, thus improving the enantioselectivity of the reaction. researchgate.net Similarly, the effect of different solvents on the reaction profile can be simulated, helping to select the optimal medium to maximize catalyst performance. beilstein-journals.org These theoretical approaches accelerate the discovery of highly efficient and selective catalytic systems, contributing to the development of more sustainable and cost-effective chemical processes. uni-giessen.deresearchgate.net

Applications of 2 Amino 1 Phenyl Butanol in Contemporary Organic Synthesis and Catalysis

Role as a Chiral Building Block in Asymmetric Transformations

2-Amino-1-phenyl-butanol is a well-established chiral auxiliary, a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The inherent chirality of the amino alcohol guides the formation of new stereocenters in a predictable manner, leading to the desired enantiomer or diastereomer of the product. This strategy is fundamental in asymmetric synthesis, where producing a single stereoisomer is often crucial, particularly in the synthesis of biologically active molecules.

The effectiveness of a chiral auxiliary lies in its ability to induce high levels of stereoselectivity in a reaction and to be easily removed from the product once its purpose is served. This compound and its derivatives have been successfully employed in a variety of asymmetric transformations, including alkylation reactions, aldol (B89426) reactions, and cycloadditions. For instance, amides derived from pseudoephenamine, a derivative of this compound, exhibit remarkable stereocontrol in alkylation reactions, especially in the formation of challenging quaternary carbon centers. nih.gov

The structural features of this compound, such as the phenyl group and the amino alcohol moiety, allow for effective steric shielding of one face of a reactive intermediate, directing the approach of a reagent to the opposite face. This steric bias is the primary mechanism through which it exerts stereochemical control.

Utilization as Chiral Ligands in Metal-Catalyzed Reactions

Beyond its role as a chiral auxiliary, this compound is a crucial precursor for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral catalyst that can mediate a wide range of enantioselective reactions. The amino and hydroxyl groups of this compound provide convenient handles for chemical modification, allowing for the synthesis of a diverse array of ligands with tunable steric and electronic properties.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. libretexts.org Chiral ligands derived from this compound have found widespread application in this area. A prominent example is the synthesis of chiral pyridine-2,6-bis(oxazoline), or "pybox," ligands. orgsyn.org These tridentate ligands, which incorporate the chiral backbone of the amino alcohol, form stable complexes with various metals, including nickel. orgsyn.org

These nickel-pybox complexes have proven to be highly effective catalysts in asymmetric Negishi cross-coupling reactions, which form carbon-carbon bonds. orgsyn.org For instance, the enantioselective coupling of secondary allylic chlorides with organozinc reagents is efficiently catalyzed by a Ni/pybox complex, where the specific pybox ligand derived from 2-amino-4-phenylbutan-1-ol (B1314209) provides high yields and enantioselectivities. orgsyn.orgnih.gov The modular nature of these ligands, allowing for variations in the substituent on the oxazoline (B21484) ring, enables the optimization of the catalyst for a specific reaction. diva-portal.org

Another important application is in the asymmetric addition of organozinc reagents to aldehydes. Chiral amino alcohols, including derivatives of this compound, have been used to synthesize ligands that catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), producing chiral secondary alcohols with high enantiomeric excess. researchgate.net

Reaction TypeMetalLigand TypeApplication
Negishi Cross-CouplingNickelPyboxEnantioselective C-C bond formation
Aldehyde AlkylationZincAmino alcohol-derivedSynthesis of chiral secondary alcohols
HydrosilylationRhodiumPolyoxazolineAsymmetric reduction of ketones

Heterogeneous Catalysis Applications

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org This setup offers significant advantages in terms of catalyst separation and recycling. While the direct application of this compound in heterogeneous catalysis is less common, the principles of chiral ligand design derived from it are relevant.

The development of immobilized chiral catalysts, where a homogeneous catalyst is anchored to a solid support, bridges the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high selectivity and activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.gov Chiral ligands derived from amino alcohols can be functionalized for attachment to solid supports like polymers or silica (B1680970), creating recyclable catalysts for continuous flow reactors and other industrial applications.

Precursor in the Synthesis of Complex Organic Structures (excluding pharmaceutical products)

The carbon skeleton and functional groups of this compound make it a valuable starting material for the synthesis of more complex, non-pharmaceutical organic molecules. Its inherent chirality can be carried through a synthetic sequence, establishing key stereocenters in the final target molecule.

For example, it can be a precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in cyclization reactions to form oxazolines, which are themselves important intermediates in organic synthesis. researchgate.net Furthermore, its derivatives can be used in the synthesis of specialized polymers or materials where chiral recognition properties are desired. The synthesis of derivatives often involves transformations like oxidation of the alcohol to a ketone or substitution of the amino group.

Applications in Chelation Chemistry and Metal Ion Binding

The amino and hydroxyl groups of this compound are capable of coordinating with metal ions, acting as a bidentate ligand. This property is the basis for its application in chelation chemistry, where a molecule binds to a central metal ion at two or more points. dcu.ie

This chelating ability is fundamental to its role in catalysis, as it allows for the formation of stable metal-ligand complexes. Beyond catalysis, this property can be exploited for applications such as the development of sensors for metal ions or in separation science for the selective extraction of specific metals from a mixture. dcu.ie The stereochemistry of the ligand can also influence the geometry and properties of the resulting metal complex. Synthetic receptors incorporating chiral amino alcohols have been designed for the molecular recognition of organic ammonium (B1175870) ions in solution. beilstein-journals.org

Development of Specialized Chemical Formulations

The properties of this compound, including its chirality and ability to interact with other molecules through hydrogen bonding and dipole-dipole interactions, make it a candidate for inclusion in specialized chemical formulations. For instance, it has been explored as a chiral selector in analytical chemistry techniques. In one study, a chiral porous organic cage was used as a selector in a potentiometric sensor for the enantioselective recognition of 2-amino-1-butanol. mdpi.com This highlights the potential for developing similar systems for this compound.

Furthermore, its derivatives could be incorporated into chiral stationary phases for chromatography, enabling the separation of enantiomers of other compounds. The ability to form distinct interactions with different enantiomers is key to this application.

Surfactant Synthesis

While direct and extensive research focused solely on surfactants derived from this compound is not widely published, the fundamental principles of surfactant chemistry strongly support its potential as a valuable precursor for this class of compounds. Amino alcohols and amino acids are well-established building blocks for surfactants, and the structure of this compound is inherently amphiphilic, containing both polar (hydroxyl and amino groups) and non-polar (phenyl and butyl groups) moieties.

The primary method for converting amino alcohols into surfactants is through N-acylation, where a long-chain fatty acid is attached to the amino group. This reaction, typically a Schotten-Baumann reaction involving an acyl chloride, introduces a long hydrophobic tail to the molecule, a critical feature for surface activity.

Plausible Synthesis of a this compound-based Surfactant:

A hypothetical synthesis of a surfactant from this compound would involve its reaction with a long-chain fatty acyl chloride, such as lauroyl chloride (C12), in the presence of a base. The resulting N-acyl-2-amino-1-phenyl-butanol would be a non-ionic or amphoteric surfactant with a distinct molecular architecture.

The resulting molecule's properties would be influenced by:

The Hydrophilic Head: Comprising the hydroxyl (-OH) and the N-acylamino group.

The Hydrophobic Tail: A combination of the C12 alkyl chain and the inherent hydrophobicity of the phenyl-butyl backbone of the original molecule.

The presence of the phenyl group in proximity to the hydrophilic head is a feature that could impart unique interfacial properties compared to more common linear amino alcohol-based surfactants. Research on surfactants derived from amino acids like phenylalanine (N-acyl phenylalaninate) has shown that the presence of an aromatic ring can influence foaming and stability properties. chalmers.se

It is well-documented that amino alcohols such as (R)-(-)-2-Amino-1-butanol are used as raw materials for preparing emulsifiers and surfactants. chemicalbook.com The synthesis generally involves the reaction of the amino group with a hydrophobic component. The resulting amphiphilic molecules can then self-assemble at interfaces to lower surface tension.

Corrosion Inhibitor Formulation

The application of this compound and its derivatives in the formulation of corrosion inhibitors is an area of active research. These compounds have shown significant efficacy in protecting various metals from corrosion, particularly in acidic or aqueous environments. Their effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that inhibits the electrochemical processes of corrosion.

The functional groups within this compound play a crucial role in this process. The amino (-NH2) and hydroxyl (-OH) groups can act as adsorption centers, bonding with the metal surface. The phenyl group and the alkyl chain contribute to the formation of a dense, hydrophobic layer that repels corrosive species.

Research Findings on Copper Protection:

A notable study investigated the anticorrosion properties of an organic film derived from 2-amino-1-butanol (a closely related compound) on copper surfaces. chalmers.se In this research, a phenyl aldehyde layer was first electrochemically deposited onto a copper foil. This layer was then functionalized by reacting it with 2-amino-1-butanol, forming a 2-[(phenylmethylidene)amino]butan-1-ol (P1B) film. chalmers.se

The protective properties of this film were evaluated in an aerated acetate (B1210297) buffer solution (pH 3.5) using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel) analysis. chalmers.se The results demonstrated that the P1B coating provided excellent anticorrosion protection for the copper.

The inhibition efficiency (IE) of the P1B film was calculated from the corrosion current density (i_corr) values obtained from Tafel polarization curves. The data showed that the P1B film maintained a high level of protection even after extended immersion in the corrosive solution.

Table 1: Corrosion Inhibition Performance of 2-[(phenylmethylidene)amino]butan-1-ol (P1B) on Copper

Immersion Time (hours)Corrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (IE) (%)
00.1998.7
240.2598.3
480.3897.4
960.7295.1

Data sourced from a study on phenyl aldehyde organic layers functionalized with amino alcohols. chalmers.se

The study concluded that the high inhibition efficiency was due to the formation of a stable, hydrophobic film that effectively blocked the active sites for corrosion on the copper surface. chalmers.se The structure of the inhibitor molecule, derived from 2-amino-1-butanol, was directly correlated with its protective efficiency.

Furthermore, amino alcohols, including this compound, are identified as effective corrosion inhibitors in aqueous-based systems like metalworking fluids. acs.org They help in maintaining an alkaline pH and neutralizing acidic components that can cause corrosion. acs.org These compounds can be used in combination with biocides to extend the life of the fluids by preventing both microbial degradation and corrosion.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in 2-amino-1-phenyl-butanol?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral catalysis (e.g., asymmetric hydrogenation) or resolution using chiral stationary phases in HPLC. For example, (S)-enantiomers of structurally similar amines have been isolated with ≥98% purity using preparative HPLC with chiral columns . Pre-synthesis computational modeling (e.g., DFT studies) can optimize reaction conditions to minimize racemization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard for purity assessment. Structural analogs like benzyl-amino-phenol derivatives have been characterized using these methods .

Q. How is this compound utilized in organocatalytic applications?

  • Methodological Answer : The compound’s primary amine and hydroxyl groups enable dual activation in asymmetric catalysis. For benchmarking, researchers can design kinetic studies comparing its catalytic efficiency to derivatives like (2S)-1-phenyl-2-aminoethanol in model reactions (e.g., aldol condensations). Reaction progress should be monitored via in situ FTIR or chiral HPLC .

Advanced Research Questions

Q. How should researchers address contradictions in chiral separation data between HPLC and capillary electrophoresis (CE)?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects or column-material interactions. To resolve this, perform iterative cross-validation:

  • Step 1 : Replicate separations under identical mobile-phase conditions.
  • Step 2 : Compare retention factors (k) and selectivity (α) across methods.
  • Step 3 : Use molecular dynamics simulations to model solute-solvent interactions.
    Qualitative research frameworks emphasize iterative data triangulation to identify systemic biases .

Q. What experimental strategies assess the hydrolytic stability of this compound under varying pH and temperature?

  • Methodological Answer : Design accelerated stability studies:

  • Conditions : pH 2–12 (buffer solutions), 25–60°C, and variable ionic strength.
  • Analysis : Track degradation via LC-MS and quantify enantiomeric excess (ee) loss using chiral columns. For analogs like hydroxy-tert-butylamine, hydrolytic degradation follows pseudo-first-order kinetics, which can be modeled using Arrhenius plots .

Q. How can researchers reconcile conflicting kinetic data from UV-Vis and calorimetric assays in catalytic studies?

  • Methodological Answer : Contradictions may stem from differing detection limits or side reactions. Calibrate assays using standardized substrates (e.g., nitroaldol reactions) and validate via:

  • Control Experiments : Test for non-catalytic background reactions.
  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables affecting rate discrepancies.
    Iterative refinement of experimental protocols is critical, as highlighted in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.